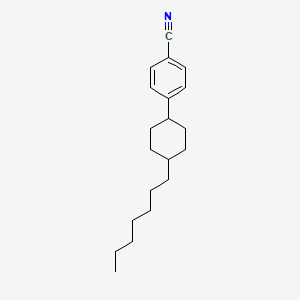

trans-4-(4-Heptylcyclohexyl)benzonitrile

Overview

Description

“trans-4-(4-Heptylcyclohexyl)benzonitrile” is a nematic liquid crystal . It is used as intermediates of liquid crystals . It has a structure of heptyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry .

Synthesis Analysis

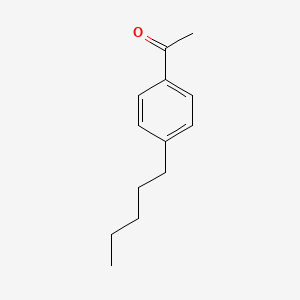

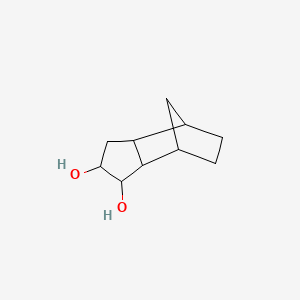

The synthesis of “trans-4-(4-Heptylcyclohexyl)benzonitrile” involves a multi-step reaction with 8 steps . The process includes the use of diethyl ether, p-toluenesulfonic acid, toluene, H2, Pd/C, ethanol, AlCl3, 1,2-dichloro-ethane, aq. NaOH, Br2, and dioxane .Molecular Structure Analysis

The molecular formula of “trans-4-(4-Heptylcyclohexyl)benzonitrile” is C20H29N . The InChI code isInChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3 . The Canonical SMILES is CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N . Physical And Chemical Properties Analysis

The molecular weight of “trans-4-(4-Heptylcyclohexyl)benzonitrile” is 283.5 g/mol . It has a XLogP3-AA value of 7.7 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It also has 7 rotatable bond counts .Scientific Research Applications

Liquid Crystal Intermediates

trans-4-(4-Heptylcyclohexyl)benzonitrile: is primarily used as an intermediate in the synthesis of liquid crystals . These materials are crucial for the display technologies found in watches, calculators, laptops, and televisions. The compound’s molecular structure contributes to the mesomorphic properties required for liquid crystal phases, influencing factors like thermal stability and optical activity.

Safety and Hazards

The safety information for “trans-4-(4-Heptylcyclohexyl)benzonitrile” includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . Precautionary statements include P280, P305, P351, and P338 . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Trans-4-(4-Heptylcyclohexyl)benzonitrile, also known as 4-(trans-4-Heptylcyclohexyl)benzonitrile, is a chemical compound with the molecular formula C20H29N . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

Dielectric studies of the compound in the nematic and isotropic phases have been conducted . These studies measured the complex dielectric permittivity in the frequency range 1 kHz-5 GHz, providing insights into the compound’s interaction with its environment .

Biochemical Pathways

The compound’s impact on molecular rotation processes in both nematic and isotropic phases has been studied , suggesting it may influence these processes.

Result of Action

Dielectric studies have provided some insights into the compound’s effects on molecular rotation processes in nematic and isotropic phases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-4-(4-Heptylcyclohexyl)benzonitrile. For instance, the compound’s dielectric properties have been studied in the frequency range 1 kHz-5 GHz , suggesting that frequency may influence its behavior.

properties

IUPAC Name |

4-(4-heptylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGMZTNTQKRAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007025, DTXSID60886423 | |

| Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61204-03-3, 86687-05-0 | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-heptylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.